molecular formula C12H7ClFNO B1463316 2-Chloro-5-(2-fluorobenzoyl)pyridine CAS No. 1187167-94-7

2-Chloro-5-(2-fluorobenzoyl)pyridine

Cat. No. B1463316
M. Wt: 235.64 g/mol
InChI Key: JOWJEBPFOZAOKL-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluorobenzoyl)pyridine is a chemical compound with the linear formula C12H7ClFNO . It is a light yellow solid and has a molecular weight of 235.64 .


Molecular Structure Analysis

The IUPAC name for 2-Chloro-5-(2-fluorobenzoyl)pyridine is (6-chloro-3-pyridinyl)(2-fluorophenyl)methanone . The InChI code is 1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H .


Physical And Chemical Properties Analysis

2-Chloro-5-(2-fluorobenzoyl)pyridine is a light yellow solid . It has a molecular weight of 235.64 .

Scientific Research Applications

Synthetic Applications

Research has demonstrated the synthetic versatility of fluoro-substituted benzoyl compounds, including 2-Chloro-5-(2-fluorobenzoyl)pyridine, in constructing complex molecular frameworks. For instance, fluoro substituted benzo[b]pyrans have shown potential in the synthesis of compounds with anticancer activity against lung cancer cell lines. Such compounds are synthesized through a series of condensation reactions, indicating the role of fluoro-substituted benzoyl compounds in developing novel anticancer agents (Hammam et al., 2005).

Medicinal Chemistry Applications

In medicinal chemistry, the incorporation of fluorine atoms into organic molecules is a common strategy to enhance the biological activity and metabolic stability of potential therapeutic agents. Studies on the synthesis and biological evaluation of pyridine O-galactosides and 4-fluorobenzoyl analogues have been conducted, revealing their anti-proliferative activity against leukemia cells, showcasing the significance of fluoro-substituted benzoyl compounds in the development of novel anticancer drugs (Alneyadi et al., 2015).

Material Science Applications

Fluorinated compounds, including those derived from 2-Chloro-5-(2-fluorobenzoyl)pyridine, have found applications in materials science, particularly in the synthesis of fluorinated polymers and small molecules with unique physical properties. For example, the development of fluorinated polycyclic dehydroaltenusin analogs through hypervalent iodine-catalyzed dearomatization represents a method to synthesize materials with potential application as DNA polymerase inhibitors, highlighting the material science applications of such compounds (Cao et al., 2022).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO/c13-11-6-5-8(7-15-11)12(16)9-3-1-2-4-10(9)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWJEBPFOZAOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241238
Record name (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluorobenzoyl)pyridine

CAS RN

1187167-94-7
Record name (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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